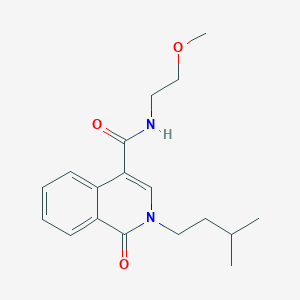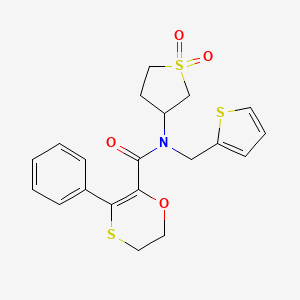![molecular formula C23H24N2O4 B15104339 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B15104339.png)
2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone is a complex organic compound with a unique structure that combines isoquinolinone and morpholine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common approach is to start with the isoquinolinone core and introduce the methoxyethyl and phenylmorpholino groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-Methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methoxyethyl acetate
- 2-Methoxyphenyl isocyanate
- 2-(2-Methoxyethyl)phenol
Uniqueness
Compared to similar compounds, 2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone stands out due to its combination of isoquinolinone and morpholine moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs. For example, the presence of the morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C23H24N2O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
2-(2-methoxyethyl)-4-(2-phenylmorpholine-4-carbonyl)isoquinolin-1-one |
InChI |
InChI=1S/C23H24N2O4/c1-28-13-11-24-15-20(18-9-5-6-10-19(18)22(24)26)23(27)25-12-14-29-21(16-25)17-7-3-2-4-8-17/h2-10,15,21H,11-14,16H2,1H3 |
InChIキー |
NFMAZKRPHMLVEX-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B15104260.png)
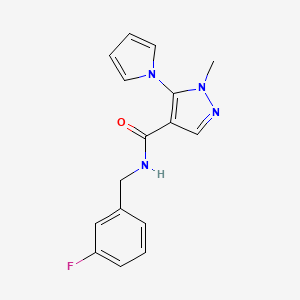
![4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B15104277.png)
![3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B15104298.png)
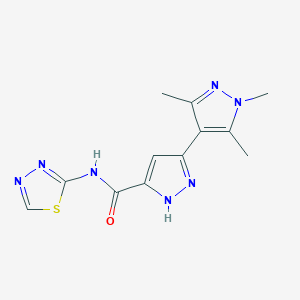
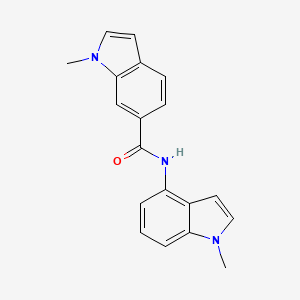
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15104316.png)
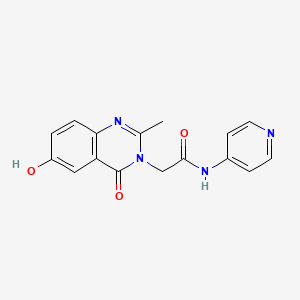
![N-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B15104322.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide](/img/structure/B15104327.png)
![1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B15104330.png)
![3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B15104348.png)
